molecular formula C14H19NO B1606965 4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine CAS No. 126684-45-5

4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine

Cat. No. B1606965
M. Wt: 217.31 g/mol
InChI Key: XUNWLSIZOQCHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine” is a chemical compound . It is derived from tetralin, which is a partially hydrogenated derivative of naphthalene . Tetralin is a colorless liquid that is used as a hydrogen-donor solvent .


Synthesis Analysis

The synthesis of morpholine derivatives has been studied extensively. A common approach involves a Lewis acid-catalyzed selective ring opening of the oxirane and a Friedel–Crafts alkylation . Another method involves replacing the chloride ion of certain compounds with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Molecular Structure Analysis

The molecular structure of “4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine” is derived from tetralin, which has the chemical formula C10H12 . The molecular weight of tetralin is 132.2023 .

properties

IUPAC Name

4-(1,2,3,4-tetrahydronaphthalen-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-4-13-11-14(6-5-12(13)3-1)15-7-9-16-10-8-15/h1-4,14H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNWLSIZOQCHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346470
Record name 4-(1,2,3,4-tetrahydronaphthalen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine

CAS RN

126684-45-5
Record name 4-(1,2,3,4-tetrahydronaphthalen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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